molecular formula C11H17N3O2 B15367176 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol CAS No. 23213-34-5

6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol

Cat. No.: B15367176
CAS No.: 23213-34-5
M. Wt: 223.27 g/mol
InChI Key: WSTDDOLPOMWNCC-UHFFFAOYSA-N
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Description

6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol is a synthetic pyrimidine derivative of significant interest in chemical and pharmaceutical research. This compound features a pyrimidinediol core structure that is strategically substituted with a methyl group and a piperidinylmethyl moiety. This specific molecular architecture is often explored in medicinal chemistry for the design and synthesis of novel enzyme inhibitors and receptor ligands, drawing parallels to other researched pyrimidine compounds with similar substituents . Researchers value this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its structure suggests potential for application in high-throughput screening campaigns to identify new lead compounds for various therapeutic areas. The physicochemical properties of related compounds, such as calculated density and boiling point, can provide researchers with initial insights for experimental planning . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material responsibly and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

23213-34-5

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

6-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O2/c1-8-9(10(15)13-11(16)12-8)7-14-5-3-2-4-6-14/h2-7H2,1H3,(H2,12,13,15,16)

InChI Key

WSTDDOLPOMWNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCCCC2

Origin of Product

United States

Biological Activity

6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Pyrimidine derivatives are known for their role in inhibiting enzymes that are crucial for DNA repair and replication. For instance, compounds similar to this compound have been studied as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of DNA-damaging agents used in cancer therapy by preventing cancer cells from repairing their DNA, leading to increased cell death .

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For example, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity against PARP-1. These compounds showed promising results with IC50 values significantly lower than that of established PARP inhibitors like Olaparib .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)Cell Line TestedReference
This compoundPARP-1TBDMCF-7
Pyrano[2,3-d]pyrimidine-2,4-dione S2PARP-14.06MCF-7
Pyrano[2,3-d]pyrimidine-2,4-dione S7PARP-13.61MCF-7

Antimicrobial Activity

In addition to its anticancer properties, pyrimidine derivatives have shown promise as antimicrobial agents. Research indicates that certain substituted pyrimidines possess activity against various pathogens, including those responsible for malaria. A study focusing on triaminopyrimidines highlighted their effectiveness against Plasmodium berghei in murine models .

Case Studies

Several case studies have explored the biological activity of this compound and related compounds:

  • Anticancer Efficacy : A study demonstrated that derivatives with modifications at the C-6 position exhibited enhanced antiproliferative activity against HeLa cervical cancer cells. The presence of specific side chains significantly influenced their effectiveness .
  • Antimicrobial Properties : An investigation into the effects of various pyrimidine derivatives on Plasmodium berghei revealed that specific structural modifications could lead to increased efficacy against malaria parasites .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that many pyrimidine derivatives exhibit favorable pharmacokinetic profiles; however, toxicity remains a concern that needs further exploration. For instance, high doses in animal models have led to adverse effects such as gastrointestinal hemorrhages and significant weight loss .

Table 2: Pharmacokinetic Properties of Pyrimidine Derivatives

CompoundAdministration RouteHalf-life (h)Toxicity ObservedReference
This compoundTBDTBDTBD
TriaminopyrimidineOralTBDGastrointestinal issues

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects at Position 5

The 5-position of pyrimidine derivatives is highly reactive in alkylation reactions. Below is a comparative analysis of substituents and their synthetic outcomes:

Compound Name Substituent at Position 5 Molecular Formula Reaction Catalyst Yield (%) Reference
5-(Diphenylmethyl)uracil (7) Diphenylmethyl C₁₇H₁₄N₂O₂ BF₃ or SnCl₄ ~95
5-[(2,4-Dichloro)diphenylmethyl]uracil (10) Dichlorodiphenylmethyl C₁₇H₁₂Cl₂N₂O₂ BF₃ or SnCl₄ ~90
6-Methyl-5-(diphenylmethyl)uracil (9) Diphenylmethyl C₁₈H₁₆N₂O₂ BF₃ or SnCl₄ ~90
6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol Piperidinylmethyl C₁₁H₁₇N₃O₂ Likely BF₃/SnCl₄ Not reported
Key Observations:

Catalyst Dependency : Alkylation at position 5 requires Lewis acids (e.g., BF₃ or SnCl₄) for efficient reaction completion, as seen in compounds 7–11 .

Substituent Impact: Aromatic vs. Aliphatic Groups: Diphenylmethyl (7, 9) and dichlorodiphenylmethyl (10) groups provide steric bulk and electron-withdrawing effects, reducing yields slightly (e.g., 90% for 10 vs. 95% for 7).

Chlorine Effects: Dichloro substitution (compound 10) marginally lowers yields (~5% reduction) compared to non-halogenated analogs, likely due to increased electron withdrawal slowing alkylation kinetics .

Electronic and Steric Modulation

  • Piperidinylmethyl Derivative : The tertiary amine in the piperidine ring could act as a hydrogen-bond acceptor, altering intermolecular interactions in biological or crystalline states.

Q & A

Q. What are the best practices for ensuring reproducibility in bioactivity studies?

  • Answer : Standardize assay protocols across labs, including:
  • Cell culture conditions : Use identical passage numbers and serum batches.
  • Positive controls : Include reference compounds (e.g., uracil derivatives for pyrimidine comparisons).
  • Blinded data analysis : Minimize bias in IC₅₀ calculations .

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